molecular formula C17H11ClO2 B2399749 2-Chloro-5-(naphthalen-1-yl)benzoic acid CAS No. 1262009-68-6

2-Chloro-5-(naphthalen-1-yl)benzoic acid

Cat. No.: B2399749
CAS No.: 1262009-68-6
M. Wt: 282.72
InChI Key: GPUXFANAURCFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(naphthalen-1-yl)benzoic acid is an organic compound with the molecular formula C17H11ClO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom and a naphthalene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(naphthalen-1-yl)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with naphthalene under specific conditions. One common method is the Friedel-Crafts acylation reaction, where 2-chlorobenzoic acid is reacted with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and typically requires heating to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(naphthalen-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce quinones .

Scientific Research Applications

2-Chloro-5-(naphthalen-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-5-(naphthalen-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features and functional groups. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitrobenzoic acid: Similar in structure but with a nitro group instead of a naphthalene moiety.

    2-Chloro-5-methylbenzoic acid: Contains a methyl group instead of a naphthalene moiety.

    2-Chloro-5-(phenyl)benzoic acid: Has a phenyl group instead of a naphthalene moiety.

Uniqueness

2-Chloro-5-(naphthalen-1-yl)benzoic acid is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-chloro-5-naphthalen-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO2/c18-16-9-8-12(10-15(16)17(19)20)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUXFANAURCFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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